GNE-987

BRD4 degradation PROTAC Acute Myeloid Leukemia

GNE-987 achieves complete catalytic degradation of BRD4 with a picomolar DC50 of 0.03 nM—orders of magnitude more potent than JQ1 or ARV-825. This VHL-recruiting PROTAC binds BD1/BD2 with low nM affinity (IC50=4.7/4.4 nM) and uniquely suppresses super-enhancer-driven oncogenes (MYC, LYL1, LCK). Ideal for AML, osteosarcoma, T-ALL, and degrader-antibody conjugate studies where traditional inhibitors fail. Choose GNE-987 for sustained target ablation and superior in vivo efficacy.

Molecular Formula C56H67F2N9O8S2
Molecular Weight 1096.3 g/mol
Cat. No. B2378190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGNE-987
Molecular FormulaC56H67F2N9O8S2
Molecular Weight1096.3 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)O
InChIInChI=1S/C56H67F2N9O8S2/c1-33-49(76-32-63-33)35-18-16-34(17-19-35)25-62-53(71)45-23-39(68)29-67(45)55(73)50(56(2,3)4)64-46(69)15-13-11-9-7-8-10-12-14-20-59-52(70)40-24-44-41(21-36(40)31-77(6,74)75)42-30-65(5)54(72)48-47(42)37(26-60-48)28-66(44)51-43(58)22-38(57)27-61-51/h16-19,21-22,24,26-27,30,32,39,45,50,60,68H,7-15,20,23,25,28-29,31H2,1-6H3,(H,59,70)(H,62,71)(H,64,69)/t39-,45+,50-/m1/s1
InChIKeyVTPSYVSGGUUAFN-GDNJTPAESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

GNE-987 (CAS 2417371-71-0): A Picomolar BRD4 PROTAC Degrader for Oncology Research Procurement


GNE-987 is a proteolysis-targeting chimera (PROTAC) heterobifunctional degrader composed of a BET bromodomain inhibitor linked to a von Hippel-Lindau (VHL) E3 ligase ligand via a ten-methylene spacer [1]. It is specifically designed to hijack the ubiquitin-proteasome system for the catalytic degradation of BRD4, a key transcriptional regulator in various cancers [2]. The compound exhibits picomolar cellular BRD4 degradation activity (DC50 = 0.03 nM in EOL-1 AML cells) and binds equipotently to the BD1 and BD2 bromodomains of BRD4 with low nanomolar affinities (IC50 = 4.7 and 4.4 nM, respectively) .

Why GNE-987 Cannot Be Substituted with Other BET Inhibitors or Degraders in Research


Generic substitution of GNE-987 with other BRD4-targeting agents—including traditional BET inhibitors (e.g., JQ1) or alternative PROTAC degraders (e.g., ARV-825, MZ1)—is not scientifically valid due to fundamental differences in their mechanisms of action, target engagement kinetics, and resultant cellular pharmacology [1][2]. While inhibitors merely block the bromodomain pocket, GNE-987 achieves complete catalytic degradation of the BRD4 protein, leading to a sustained and more profound suppression of super-enhancer-driven oncogenes [3]. Furthermore, head-to-head studies reveal that the potency of GNE-987 is orders of magnitude greater than its comparators, a difference that directly impacts experimental outcomes and procurement decisions [4].

GNE-987 Procurement Justification: Quantitative Head-to-Head Evidence Against JQ1, ARV-825, and MZ1


BRD4 Protein Degradation Efficiency: GNE-987 vs. JQ1 and ARV-825 in AML Cells

GNE-987 induces complete degradation of BRD4 protein at nanomolar concentrations, an effect not achievable by the traditional BET inhibitor JQ1 or the early-generation PROTAC ARV-825 [1]. Western blot analysis in AML cell lines (NB4, Kasumi-1, HL-60, MV4-11) showed that even at the highest tested concentration of 100 nM, both JQ1 and ARV-825 exhibited markedly inferior BET protein degradation efficiency compared to GNE-987 [1].

BRD4 degradation PROTAC Acute Myeloid Leukemia

Cellular Antiproliferative Potency: GNE-987 vs. JQ1 and MZ1 in Osteosarcoma Cells

In a direct comparison of cell viability inhibition in osteosarcoma cell lines (HOS and 143B), GNE-987 displayed a significantly lower half-maximal inhibitory concentration (IC50) than both the inhibitor JQ1 and the degrader MZ1 [1]. The IC50 of GNE-987 was found to be 'much lower' than that of the other two drugs, indicating superior antiproliferative potency at reduced concentrations [1].

Osteosarcoma IC50 Cell Viability

Absolute Cellular Degradation Potency: Picomolar DC50 of GNE-987

GNE-987 exhibits an exquisitely potent picomolar cellular BRD4 degradation activity with a DC50 of 0.03 nM in the EOL-1 acute myeloid leukemia cell line . This represents one of the lowest reported DC50 values for a BRD4-targeting PROTAC degrader [1].

DC50 BRD4 degradation EOL-1

In Vivo Antitumor Efficacy: Tumor Regression in Osteosarcoma Xenografts

In a HOS osteosarcoma xenograft model, administration of GNE-987 at a low dose of 0.2 mg/kg every two days resulted in a significant reduction in tumor size compared to vehicle control [1]. The treatment was well-tolerated, with minimal reported toxicity [1].

Osteosarcoma Xenograft In Vivo Efficacy

Optimized Research Applications for GNE-987 Based on Verified Performance Data


Acute Myeloid Leukemia (AML) Research: Targeting Super-Enhancer-Driven Oncogenes

Procure GNE-987 for AML studies requiring complete ablation of BRD4-dependent transcriptional programs. Based on evidence showing superior BET protein degradation compared to JQ1 and ARV-825 [1], and a picomolar DC50 of 0.03 nM , GNE-987 is uniquely suited for investigating super-enhancer regulated genes like LYL1 and MYC in AML cell lines and patient-derived xenografts [2].

Osteosarcoma and Solid Tumor Research: Low-Dose In Vivo Tumor Suppression

Utilize GNE-987 for in vivo osteosarcoma models where traditional inhibitors like JQ1 and degraders like MZ1 show limited potency. The compound's demonstrated ability to significantly reduce tumor size in HOS xenografts at a low dose of 0.2 mg/kg [1], coupled with its low nanomolar IC50 in multiple OS cell lines (2.46-7.71 nM) , makes it a superior chemical tool for preclinical efficacy studies in bone cancers.

PROTAC-Antibody Conjugate (PAC) and Targeted Delivery Development

Employ GNE-987 as a high-potency warhead for the development of degrader-antibody conjugates (DACs) or small molecule-degrader conjugates (SMDCs). Its exquisite picomolar cellular activity [1] compensates for the poor intrinsic pharmacokinetic profile , enabling targeted delivery strategies that achieve tumor-selective BRD4 degradation with improved therapeutic indices [2].

T-Cell Acute Lymphoblastic Leukemia (T-ALL) Mechanistic Studies

Apply GNE-987 in T-ALL research to dissect the role of super-enhancer-associated genes like LCK. The compound's validated ability to suppress SE-related oncogene expression and extend survival in in vivo models [1] provides a robust chemical probe for investigating the epigenetic underpinnings of T-cell malignancies, where BET inhibitors alone are insufficient.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for GNE-987

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.